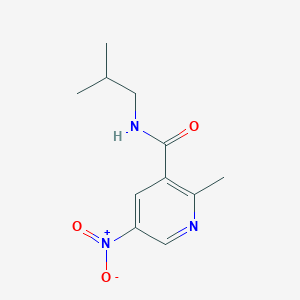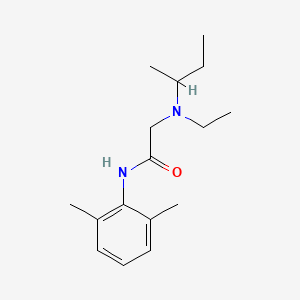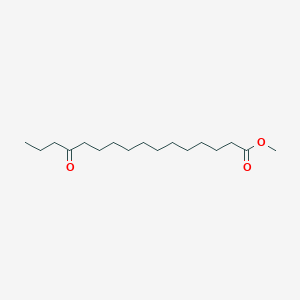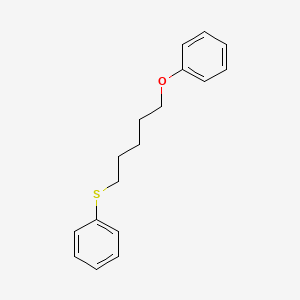![molecular formula C10H11Cl3S B14610658 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene CAS No. 58326-77-5](/img/structure/B14610658.png)
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene is an organic compound with a complex structure that includes both chlorinated and sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene typically involves the chloromethylation of p-dichlorobenzene. This reaction is carried out under specific conditions to ensure the correct substitution pattern on the benzene ring. The process often requires the use of a chloromethylating agent, such as formaldehyde and hydrochloric acid, in the presence of a catalyst like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures. The product is then purified through distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or to modify the sulfanyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfanyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition or modification of biological functions. The sulfanyl group can also participate in redox reactions, affecting cellular pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dichloro-2-(trichloromethyl)benzene: Similar in structure but with a trichloromethyl group instead of a chloromethyl-sulfanyl group.
2,5-Dichlorobenzyl chloride: Another chlorinated benzene derivative with different substitution patterns.
Uniqueness
Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
58326-77-5 |
|---|---|
Fórmula molecular |
C10H11Cl3S |
Peso molecular |
269.6 g/mol |
Nombre IUPAC |
1,4-dichloro-2-[2-(chloromethylsulfanyl)propan-2-yl]benzene |
InChI |
InChI=1S/C10H11Cl3S/c1-10(2,14-6-11)8-5-7(12)3-4-9(8)13/h3-5H,6H2,1-2H3 |
Clave InChI |
GDGDEAXXLLEEHX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC(=C1)Cl)Cl)SCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-4,5-dimethoxyaniline](/img/structure/B14610604.png)




![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)


